
N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide, also known as DMTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMTB belongs to the class of benzamides, which are known to have various biological activities.
作用機序
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is thought to work through the inhibition of various cellular pathways. N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and physiological effects:
N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis. In addition, N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the migration and invasion of cancer cells. In animal models, N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce tumor growth and increase survival rates.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several areas of future research that could be explored with N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide. One area is the development of more efficient synthesis methods to improve yield and purity. Another area is the exploration of N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide's potential as a treatment for other diseases, such as inflammatory bowel disease and Alzheimer's disease. Additionally, the development of N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide analogs with improved solubility and potency could lead to the development of more effective treatments for cancer and other diseases.
合成法
N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide can be synthesized through a multistep process that involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2,4-dimethoxyaniline. The final step involves the reaction of the resulting intermediate with ammonia to yield N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic properties in various areas of research. One of the major areas of interest is cancer research, where N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
特性
分子式 |
C18H21NO6 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H21NO6/c1-21-12-6-7-13(14(10-12)22-2)19-18(20)11-8-15(23-3)17(25-5)16(9-11)24-4/h6-10H,1-5H3,(H,19,20) |
InChIキー |
HDHNQWGSDXNDSJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




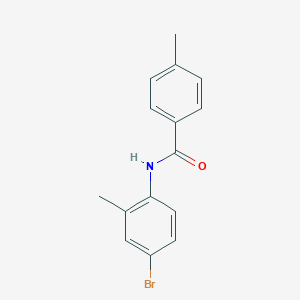
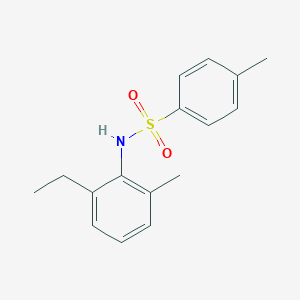
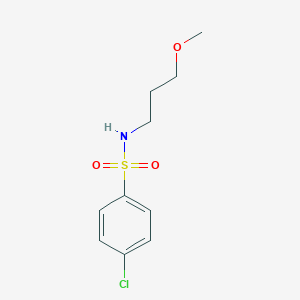
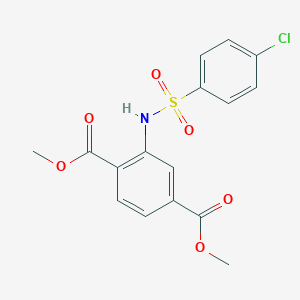

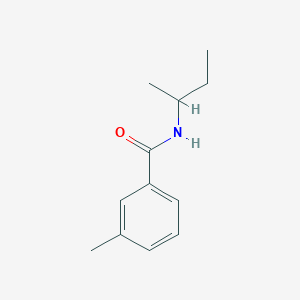
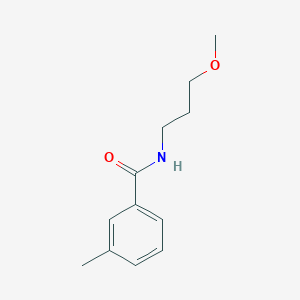
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
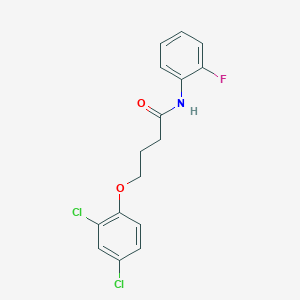
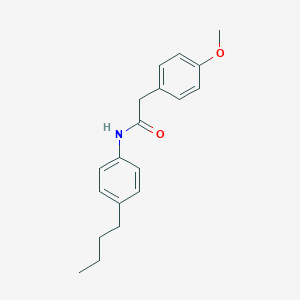

![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)